(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride
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Overview
Description
(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of hydrazine, characterized by the presence of two methyl groups on the cyclohexyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylcyclohexyl)hydrazine dihydrochloride typically involves the reaction of 2,6-dimethylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted cyclohexyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical compounds and as a potential therapeutic agent.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dimethylcyclohexyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing their reactivity and stability. These interactions are crucial for its applications in chemistry and biology .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2,6-Dimethylcyclohexyl)hydrazine dihydrochloride include:
- (2,4-Dimethylcyclohexyl)hydrazine
- (3,5-Dimethylcyclohexyl)hydrazine
- (2,6-Dimethylcyclohexyl)amine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the cyclohexyl ring, which imparts unique chemical reactivity and stability. This makes it particularly valuable in certain synthetic and research applications where other compounds may not be as effective .
Properties
IUPAC Name |
(2,6-dimethylcyclohexyl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-6-4-3-5-7(2)8(6)10-9;;/h6-8,10H,3-5,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFHUZDSWHYXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1NN)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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